molecular formula C18H20N4O3S B14937795 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14937795
M. Wt: 372.4 g/mol
InChI Key: NUAFIYUEMUFQSA-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazole ring substituted with a cyclobutyl group.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-25-14-7-5-13(6-8-14)22-10-12(9-15(22)23)16(24)19-18-21-20-17(26-18)11-3-2-4-11/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,21,24)

InChI Key

NUAFIYUEMUFQSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reactions: Introduction of the carboxamide group via amidation reactions using reagents like carbodiimides or acid chlorides.

    Substitution Reactions: Functionalization of the aromatic ring through electrophilic or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 5-oxopyrrolidine-3-carboxamides with variable substituents on the thiadiazole and phenyl groups. Below is a detailed comparison with structurally related analogs from the literature:

Table 1: Structural and Physicochemical Comparison

Compound Name Thiadiazole Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Density (g/cm³) Key Features
Target Compound (hypothetical) 5-cyclobutyl 4-methoxyphenyl C19H21N4O3S* ~401.46 - - Moderate lipophilicity; methoxy enhances electron density
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-cyclohexyl 4-fluorophenyl C19H21FN4O2S 388.46 - - Increased steric bulk (cyclohexyl); fluorine enhances electronegativity
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl 4-fluorophenyl C17H18FN4O2S 368.41 - - Compact substituent (isopropyl); dual fluorophenyl groups
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide 5-(4-chlorobenzyl) 4-methoxyphenyl C21H20ClN5O3S 481.94 8.29 1.427 Chlorine adds lipophilicity; methoxy improves solubility

Key Observations:

Thiadiazole Substituents: Cyclobutyl vs. 4-Chlorobenzyl (): Introduces a halogenated aromatic system, enhancing lipophilicity and possibly metabolic stability.

Phenyl Substituents :

  • 4-Methoxyphenyl (Target, ) : The methoxy group donates electrons, increasing solubility and altering hydrogen-bonding capacity compared to 4-fluorophenyl ().
  • 4-Fluorophenyl () : Fluorine’s electronegativity may enhance target affinity through dipole interactions.

Physicochemical Properties :

  • The chlorobenzyl derivative () has a higher molecular weight (481.94 g/mol) and density (1.427 g/cm³), suggesting compact molecular packing. Its pKa (8.29) indicates moderate basicity, likely influencing bioavailability.

Research Implications

  • Structure-Activity Relationships (SAR) : Substitutions on the thiadiazole ring (e.g., cycloalkyl vs. benzyl) and phenyl group (methoxy vs. fluoro) critically modulate electronic, steric, and solubility properties. For instance, methoxy groups may improve aqueous solubility, while halogens enhance membrane permeability .
  • Biological Relevance : Analogous compounds (e.g., ’s thiadiazole derivatives) are explored as kinase inhibitors, suggesting the target compound could share similar mechanisms. However, empirical data are required to validate this hypothesis.

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